molecular formula C9H6F3NO2 B1310214 (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid CAS No. 773131-93-4

(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid

Cat. No.: B1310214
CAS No.: 773131-93-4
M. Wt: 217.14 g/mol
InChI Key: ATQAZNAOJJOPTL-DUXPYHPUSA-N
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Description

(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid (CAS: 773131-93-4) is a fluorinated pyridine derivative with the molecular formula C₁₀H₈F₃NO₂ . Its structure features a propenoic acid backbone in the E-configuration conjugated to a 6-(trifluoromethyl)pyridin-3-yl group. The trifluoromethyl substituent enhances electronegativity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

(E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1-5H,(H,14,15)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAZNAOJJOPTL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420779
Record name (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773131-93-4
Record name (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid
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Chemical Reactions Analysis

Types of Reactions

(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

  • Trifluoromethylation : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
  • Optimization Techniques : Industrial production often employs continuous flow reactors to maximize yield and purity.

Chemistry

In synthetic chemistry, (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be tailored for specific chemical reactions.

Biology

Research indicates that this compound exhibits various biological activities :

  • Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.
  • Antioxidant Activity : The trifluoromethyl group may stabilize free radicals, enhancing antioxidant properties.
  • Enzyme Inhibition : Potential interactions with enzymes could inhibit their activity, a common mechanism for therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for:

  • Therapeutic Effects : Investigated for its potential in treating various conditions due to its interaction with biological targets.
  • Drug Development : As a precursor for new pharmaceuticals, it offers avenues for developing novel therapeutic agents.

Agrochemicals

This compound is utilized in the production of agrochemicals. Its properties can enhance the efficacy of pesticides and herbicides, contributing to agricultural productivity.

Cosmetic Formulations

The compound's unique properties make it suitable for cosmetic applications. Its ability to interact with skin receptors may enhance the effectiveness of topical formulations. Research into its stability and safety has been conducted to ensure compliance with regulatory standards.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .
  • Enzyme Interaction Research
    • Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments .
  • Cosmetic Formulation Development
    • A recent study explored the incorporation of this compound into cosmetic formulations, highlighting its stability and efficacy in enhancing skin hydration and barrier function .

Mechanism of Action

The mechanism of action of (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, which critically influence physicochemical properties. Key examples include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Substituents/Functional Groups Spectral Data (m/z) HPLC Retention Time (min) References
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid C₁₀H₈F₃NO₂ Propenoic acid, trifluoromethylpyridine Not reported Not reported
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255) C₁₂H₁₀F₂N₂O₂ Difluoromethylpyridine, cyclopropyl, methylpyrrole ESIMS: 293.2 [M+1]⁺ Not reported
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₂H₂₂F₆N₃O₄ Trifluoromethylpyridine, methyl ester, pyrrolidine LCMS: 531 [M-H]⁻ 0.88 (SQD-FA05)
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester C₁₄H₁₀F₆N₂O₂ Trifluoromethylpyridine, ethyl ester, pyrimidine LCMS: 366 [M+H]⁺ 1.26 (SMD-TFA05)

Key Observations

Trifluoromethyl vs. Difluoromethyl Substitution :

  • Compound 255 (difluoromethylpyridine) exhibits a lower molecular weight (293.2 [M+1]⁺) compared to the trifluoromethyl analog. The reduced electronegativity of difluoromethyl may alter solubility and binding interactions in biological systems .

Functional Group Impact :

  • Ester Derivatives : The ethyl and methyl ester analogs (e.g., C₁₄H₁₀F₆N₂O₂ and C₂₂H₂₂F₆N₃O₄) demonstrate higher molecular weights and distinct HPLC retention times (0.88–1.26 min), reflecting increased hydrophobicity compared to the carboxylic acid form . Esters are often employed as prodrugs to enhance membrane permeability.

These structural changes correlate with significant LCMS shifts (366–531 m/z) .

Limited Characterization: Several analogs (e.g., compounds 254 and 261 in ) lack full spectroscopic or chromatographic data, limiting direct comparisons .

Implications of Structural Differences

  • Acidity and Reactivity: The propenoic acid group in the target compound confers higher acidity (pKa ~3–4) compared to ester derivatives, influencing solubility and reactivity in aqueous environments.
  • Bioactivity Potential: Trifluoromethyl groups are known to improve metabolic stability and ligand-target affinity, suggesting the target compound may outperform difluoromethyl analogs in drug design .
  • Analytical Challenges : Absence of LCMS/HPLC data for the target compound underscores the need for further characterization to benchmark its properties against analogs.

Biological Activity

(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid is a compound notable for its unique trifluoromethyl group attached to a pyridine ring and further linked to a propenoic acid moiety. This structure contributes to its distinct chemical properties and potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can significantly increase the binding affinity of the compound to these targets, modulating their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways is hypothesized to be the underlying mechanism for its antimicrobial action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could provide therapeutic benefits in treating inflammatory diseases .

Antioxidant Activity

In silico molecular docking studies have evaluated the antioxidant potential of this compound against various proteins involved in oxidative stress pathways. The docking scores indicate a strong binding affinity to antioxidant proteins, suggesting that the compound may act as an effective antioxidant agent by scavenging free radicals and reducing oxidative damage .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations (MIC) lower than standard antibiotics.
Anti-inflammatory Research Inhibition of COX and LOX enzymes was observed, correlating with reduced levels of inflammatory markers in treated cells .
Antioxidant Evaluation Molecular docking studies revealed superior binding scores compared to standard antioxidants like Trolox, indicating significant potential as an antioxidant .

Q & A

Q. What methodologies reconcile contradictory in vitro vs. in vivo data on the compound’s efficacy in modulating signal transduction pathways?

  • Methodological Answer : Address discrepancies by evaluating pharmacokinetic parameters (e.g., bioavailability via IV/PO dosing in rodents) and metabolite profiling (LC-MS/MS). Use siRNA knockdown in cell models to isolate target-specific effects .

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